1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a sulfonamide group, which is known for its role in various biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.
Introduction of the Pyridine Moiety: The pyridine group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Chlorophenyl Group:
Formation of the Sulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Material Science: The compound’s unique structural properties make it a candidate for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This can lead to various biological effects, such as antimicrobial activity or inhibition of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfasalazine share the sulfonamide group and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine and its derivatives are structurally similar and are used in various pharmaceutical applications.
Pyridine Derivatives: Pyridine-based compounds like nicotinamide and pyridoxine are also similar in structure and function.
Uniqueness
1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c19-17-6-2-1-5-16(17)14-25(23,24)21-13-15-8-11-22(12-9-15)18-7-3-4-10-20-18/h1-7,10,15,21H,8-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGPNIFBDDSKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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